

Application Notes and Protocols for Tracing D-Erythrose in Metabolic Flux Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to tracing **D-Erythrose** in metabolic flux analysis (MFA), a critical technique for understanding cellular metabolism in various biological contexts, including disease research and drug development. **D-Erythrose**-4-phosphate (E4P) is a key intermediate in the pentose phosphate pathway (PPP) and a direct precursor for the biosynthesis of aromatic amino acids via the shikimate pathway.[1][2] Tracing the flow of carbon through E4P provides valuable insights into the activity of these pathways, which are often altered in cancer and other metabolic diseases.

Core Concepts in D-Erythrose Tracing

Metabolic flux analysis using stable isotopes, most commonly ¹³C, is the gold standard for quantifying intracellular reaction rates (fluxes).[3] The general workflow involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including E4P. The distribution of ¹³C in these metabolites, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.

Data Presentation: Quantitative Flux Data







The following tables summarize quantitative data from a ¹³C-metabolic flux analysis study in Chinese Hamster Ovary (CHO) cells, providing insights into the fluxes through the pentose phosphate pathway and related pathways involving **D-Erythrose**-4-phosphate. The fluxes are normalized to the glucose uptake rate.

Table 1: Metabolic Fluxes in Central Carbon Metabolism of CHO Cells[4]



Reaction	Abbreviation	Flux (Normalized to Glucose Uptake)	95% Confidence Interval
Glucose -> Glucose- 6-phosphate	GLC -> G6P	100	-
Glucose-6-phosphate -> Fructose-6- phosphate	G6P -> F6P	45 ± 8	[5][6]
Glucose-6-phosphate -> 6-Phosphoglucono- δ-lactone	G6P -> 6PGL	55 ± 8	[7][8]
Fructose-6-phosphate + Glyceraldehyde-3- phosphate <-> Sedoheptulose-7- phosphate + Erythrose-4- phosphate	F6P + GAP <-> S7P + E4P	15 ± 3	[9]
Xylulose-5-phosphate + Ribose-5-phosphate <-> Glyceraldehyde-3- phosphate + Sedoheptulose-7- phosphate	X5P + R5P <-> GAP + S7P	10 ± 2	[9]
Xylulose-5-phosphate + Erythrose-4- phosphate <-> Fructose-6-phosphate + Glyceraldehyde-3- phosphate	X5P + E4P <-> F6P + GAP	20 ± 4	
Erythrose-4- phosphate + Phosphoenolpyruvate -> 3-deoxy-D-arabino-	E4P + PEP -> DAH7P	5 ± 1	[1]



heptulosonate-7phosphate

Data adapted from the supplementary materials of a study on CHO cells.[4]

Signaling Pathways and Experimental Workflows Pentose Phosphate and Shikimate Pathways

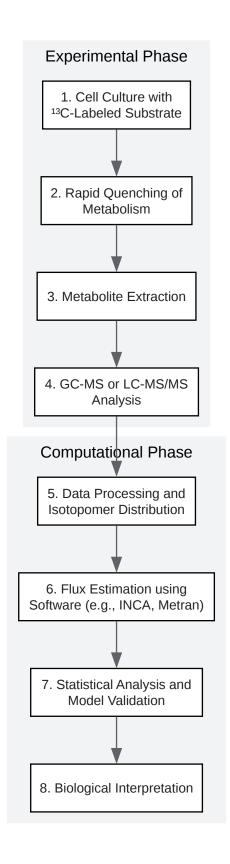
D-Erythrose-4-phosphate is a crucial link between the pentose phosphate pathway and the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in microorganisms and plants.

Caption: Metabolic fate of **D-Erythrose**-4-Phosphate.

Experimental Workflow for 13C-Metabolic Flux Analysis

The process of tracing **D-Erythrose** involves a series of carefully executed steps, from cell culture to data analysis.





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